Diethylstilbestrol

Description

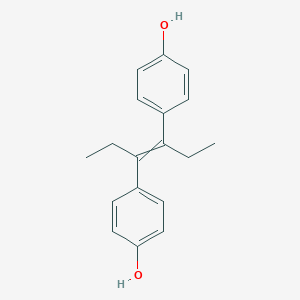

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLYKWWBQGJZGM-ISLYRVAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63528-82-5 (di-hydrochloride salt) | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020465 | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, Small plates from benzene | |

CAS No. |

56-53-1, 22610-99-7, 6898-97-1 | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenediol, alpha,alpha'-diethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022610997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethylstilbestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylstilbestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylstilbestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731DCA35BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 to 342 °F (NTP, 1992), 169-172 °C | |

| Record name | DIETHYLSTILBESTROL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylstilbestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLSTILBESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Long-Term Health Consequences of In Utero Diethylstilbestrol (DES) Exposure: A Technical Guide for Researchers

Executive Summary

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, was prescribed to millions of pregnant women between 1940 and 1971 to prevent pregnancy complications.[1] Subsequent research has unequivocally demonstrated a wide range of severe, long-term adverse health consequences for the individuals exposed in utero, commonly referred to as DES daughters and DES sons. This technical guide provides a comprehensive overview of these health consequences, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating endocrine disruption and its transgenerational effects.

The data presented herein reveals a significantly increased risk for a variety of cancers, reproductive and developmental abnormalities, and other health issues in DES-exposed offspring. For instance, DES daughters have a 40-fold increased risk of developing clear cell adenocarcinoma (CCA) of the vagina and cervix.[2] Furthermore, this guide details the established experimental protocols for both human cohort studies and animal models that have been instrumental in elucidating the pathophysiology of DES exposure. Finally, we explore the molecular underpinnings of DES toxicity, including its interaction with estrogen receptors and its profound impact on epigenetic modifications and signaling pathways.

Quantitative Health Risks Associated with In Utero DES Exposure

The long-term health consequences of in utero DES exposure have been quantified through extensive epidemiological research, most notably the National Cancer Institute's (NCI) DES Follow-up Study.[3] The following tables summarize the key quantitative data on cancer risk and adverse reproductive outcomes for DES-exposed individuals.

Cancer Risks in DES Daughters

| Cancer Type | Relative Risk (RR) / Hazard Ratio (HR) / Standardized Incidence Ratio (SIR) | 95% Confidence Interval (CI) | Age Group | Citation(s) |

| Clear Cell Adenocarcinoma (Vagina/Cervix) | ~40 times the risk of unexposed women | N/A | Primarily 15-31 years, but risk persists | [4] |

| SIR = 40.9 | 13.1-126.2 | N/A | [4] | |

| Breast Cancer | IRR = 1.40 (overall) | 0.89-2.22 | All ages | [5] |

| IRR = 1.91 | 1.09-3.33 | ≥40 years | [5] | |

| IRR = 3.00 | 1.01-8.98 | ≥50 years | [5] | |

| Cervical Intraepithelial Neoplasia (CIN) Grade 2+ | Elevated Risk | N/A | N/A | [3] |

| Borderline Ovarian Cancer | HR = 3.46 | 0.37-32.42 | N/A | [6] |

| Thyroid Cancer | HR = 1.41 | 0.30-6.68 | N/A | [6] |

Reproductive and Other Health Risks in DES Daughters

| Health Outcome | Prevalence/Risk Increase | Comparison Group | Citation(s) |

| Infertility | Elevated risk | Unexposed women | [3] |

| Spontaneous Abortion | Elevated risk | Unexposed women | [3] |

| Preterm Delivery | Elevated risk | Unexposed women | [3] |

| Ectopic Pregnancy | Elevated risk | Unexposed women | [3] |

| Preeclampsia | Elevated risk | Unexposed women | [3] |

| Stillbirth | Elevated risk | Unexposed women | [3] |

| Neonatal Death | Elevated risk | Unexposed women | [3] |

| Early Menopause | Elevated risk | Unexposed women | [3] |

Health Risks in DES Sons

| Health Outcome | Finding | Citation(s) |

| Epididymal Cysts | Increased incidence | [7] |

| Other Urogenital Anomalies | Excess risk | [3] |

| Testicular Cancer | Possible excess risk | [3] |

| Overall Cancer Risk | No significant increase (HR: 0.94) | [7] |

| Prostate Cancer | No significant increase (HR: 0.95) | [7] |

Experimental Protocols

The understanding of DES-related health consequences is built upon decades of rigorous human cohort studies and supportive animal model research. This section details the methodologies employed in these key investigations.

Human Cohort Studies: The NCI DES Follow-up Study

The NCI DES Follow-up Study is a long-term observational study that has been instrumental in defining the health risks associated with DES exposure.[3]

2.1.1. Cohort Establishment and Participant Recruitment:

-

Initial Cohorts: In 1992, the NCI consolidated several existing cohorts of DES-exposed and unexposed individuals with medical record documentation of exposure status.[5] These included participants from the National Cooperative Diethylstilbestrol Adenosis (DESAD) Project and a randomized clinical trial from the University of Chicago.[5]

-

Generations: The study follows three generations:

-

First Generation (Mothers): Women who were prescribed DES during pregnancy.

-

Second Generation (DES Daughters and Sons): Individuals exposed to DES in utero.

-

Third Generation (Grandchildren): The offspring of DES daughters.[6]

-

-

Comparison Groups: Each generation of exposed individuals is compared to a corresponding group of unexposed individuals.

2.1.2. Exposure Assessment:

-

Medical Record Review: DES exposure status was primarily determined through a meticulous review of prenatal medical records.[8] This documentation is crucial for minimizing recall bias.

-

Dose Information: When available, information on the timing and dosage of DES exposure was also collected.

2.1.3. Data Collection and Outcome Ascertainment:

-

Questionnaires: Standardized, detailed questionnaires are mailed to participants periodically (e.g., in 1994, 1997, 2001, 2006, 2011, and 2016) to collect information on a wide range of health outcomes, including cancer diagnoses, reproductive history, and other medical conditions.[6][9]

-

Medical Record and Pathology Report Verification: Self-reported diagnoses of cancer and other significant health conditions are verified through the collection and review of medical records and pathology reports.[10]

-

Mortality Follow-up: The study also includes passive follow-up for mortality through national death registries.[9]

2.1.4. Statistical Analysis:

-

Primary Analytical Approaches: The study employs several statistical methods to compare the incidence of health outcomes between exposed and unexposed groups, including:

-

Poisson Regression: Used to estimate relative risks (RR) and 95% confidence intervals (CI).[8]

-

Cox Proportional Hazards Regression: Used to compute incidence rate ratios (IRR) and hazard ratios (HR) while adjusting for potential confounding variables.[5][6]

-

Standardized Incidence Ratios (SIR): Calculated to compare the cancer incidence in the cohort to that of the general population.[6]

-

-

Covariate Adjustment: Analyses are adjusted for potential confounders such as age, calendar year, parity, and age at first birth to isolate the effects of DES exposure.[5]

References

- 1. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]

- 2. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]

- 3. DES Follow-up Study at the National Cancer Institute - NCI [dceg.cancer.gov]

- 4. ASCCP Clinical Consensus: Screening Recommendations for Clear Cell Adenocarcinomas in People Exposed to DES In Utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Prenatal Diethylstilbestrol Exposure and Cancer Risk in Males - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Follow-up of DES Exposed Cohorts | Slone Epidemiology Center [bu.edu]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

historical timeline of diethylstilbestrol medical use and withdrawal

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (B1670540) (DES), a potent synthetic nonsteroidal estrogen, represents a significant chapter in the history of pharmacology and therapeutic development. First synthesized in 1938, it was widely prescribed to millions of pregnant women with the aim of preventing miscarriage and other pregnancy complications. However, its use was predicated on an incomplete understanding of its mechanism and long-term consequences. The discovery in 1971 of a causal link between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women led to its abrupt withdrawal for use in pregnancy and initiated decades of research into its transgenerational toxicities. This technical guide provides a comprehensive historical timeline of the medical use and subsequent withdrawal of DES, detailed mechanistic insights, quantitative data on its impact, and the pivotal experimental evidence that defined its legacy.

Historical Timeline of Medical Use and Withdrawal

The history of DES can be segmented into four key phases: discovery and initial promise, widespread obstetrical use, discovery of toxicity and subsequent withdrawal, and the ongoing legacy of its effects.

-

1938: Diethylstilbestrol is first synthesized by Leon Golberg, a graduate student of Sir Robert Robinson in London, based on the work of Sir Edward Charles Dodds.[1][2] Because it was developed through publicly funded research, it was not patented, leading to its inexpensive production by hundreds of pharmaceutical companies.[1][2]

-

1941: The U.S. Food and Drug Administration (FDA) approves DES for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression.[2][3]

-

1940s: Physicians begin prescribing DES as an off-label treatment to prevent miscarriages in women with a history of pregnancy complications, based on the theory that insufficient estrogen production was a cause of such adverse outcomes.[3][4]

-

1947: The FDA formally approves a supplemental new drug application to market DES for the prevention of miscarriage.[3] This leads to its widespread use in pregnant women, a practice that would continue for over two decades.

-

1953: A landmark randomized controlled clinical trial conducted by Dieckmann et al. at the University of Chicago is published, showing that DES offered no benefit in preventing miscarriages or premature births.[5][6] Despite these findings, its use in pregnancy continued.

-

1971 (April): A seminal paper by Arthur Herbst, Howard Ulfelder, and David Poskanzer is published in the New England Journal of Medicine.[7][8] The case-control study establishes a strong association between maternal ingestion of DES during pregnancy and the appearance of clear cell adenocarcinoma of the vagina and cervix in their daughters.[7][8]

-

1971 (November): The FDA issues a Drug Bulletin advising all U.S. physicians to cease prescribing DES to pregnant women, citing the link to CCA.[3][5] The indication for preventing miscarriage is officially withdrawn.[3]

-

1970s-1990s: The use of DES becomes progressively restricted. While its use in pregnancy was halted in the U.S. in 1971, it continued in some European countries until the late 1970s.[9] Its approved indications narrowed to the treatment of advanced prostate cancer and postmenopausal breast cancer.[10]

-

1997: The last remaining U.S. manufacturer of DES ceases its production and marketing.[9]

-

2000s-Present: Research continues to uncover the multigenerational health consequences of DES exposure, including reproductive abnormalities, infertility, and increased cancer risk in the grandchildren of women who took the drug.[11]

Quantitative Data Summary

The scale of DES use and the magnitude of its adverse effects are critical to understanding its impact. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES between 1940 and 1971.[12][13]

Table 1: Prescribed Dosage and Exposure Estimates

| Parameter | Value | Source(s) |

| Typical Use Period | 1940 - 1971 | [14] |

| Estimated Exposed (U.S.) | 5 - 10 million (mothers and offspring) | [12][13] |

| Dosage Regimen for Pregnancy | Highly variable; incremental doses throughout pregnancy. Cumulative doses could be extremely high, with some studies reporting totals exceeding 11-12 grams. | [15][16] |

| Other Approved Indications | Menopausal symptoms, atrophic vaginitis, prostate cancer, breast cancer. | [2][14] |

Table 2: Incidence of Key Adverse Health Outcomes in DES-Exposed Offspring

| Health Outcome | Population | Risk Metric | Finding | Source(s) |

| Clear Cell Adenocarcinoma (CCA) | DES Daughters | Cumulative Risk (through age 24) | 0.14 to 1.4 per 1,000 exposed | [17] |

| Relative Risk | ~40 times higher than unexposed women | [18] | ||

| Breast Cancer | DES Mothers | Relative Risk | ~30% higher risk than unexposed women | [12] |

| Reproductive Tract Abnormalities | DES Daughters | Prevalence | Up to 33% born with abnormalities (e.g., T-shaped uterus) | [13] |

| Infertility | DES Daughters | Prevalence | 33% vs. 14% in unexposed women | [19] |

| Preterm Delivery | DES Daughters | Relative Risk | ~3 times more likely than unexposed women | [19] |

| Ectopic Pregnancy | DES Daughters | Relative Risk | ~5 times more likely than unexposed women | [19] |

| Epididymal Cysts | DES Sons | Prevalence | 21% vs. 5% in unexposed men | [13] |

Mechanistic Insights: Signaling and Epigenetic Pathways

DES exerts its biological effects primarily by acting as a potent agonist of the estrogen receptors (ERα and ERβ).[20] Its chemical structure, though nonsteroidal, mimics endogenous estradiol (B170435), allowing it to bind to and activate these nuclear receptors. However, key differences in its interaction with ERs and its downstream effects are thought to underlie its unique toxicity.

Estrogen Receptor Signaling Pathway

Upon entering a target cell, DES binds to ERs in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the transcription of genes involved in cell proliferation, differentiation, and other physiological processes.[20]

Studies have shown that while both DES and estradiol activate ERα, they can induce different conformational changes in the receptor. This leads to differential binding of coregulator proteins and the transcription of different sets of genes, which may explain their distinct biological outcomes.[3][4] For instance, DES has been shown to upregulate genes like CYP26A1 and CYP26B1 differently than estradiol.[3]

References

- 1. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]

- 2. Diethylstilbestrol DES and Pregnancy Studies [diethylstilbestrol.co.uk]

- 3. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DES saga: Death risk high for young women exposed in utero - UChicago Medicine [uchicagomedicine.org]

- 6. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 7. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]

- 8. Animal models of prenatal exposure to diethylstilboestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 15. Diethylstilbestrol in the prevention and treatment of complications of pregnancy - Diethylstilbestrol DES [diethylstilbestrol.co.uk]

- 16. Mortality in women given diethylstilbestrol during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Age-incidence and risk of diethylstilbestrol-related clear cell adenocarcinoma of the vagina and cervix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prenatal exposure to diethylstilbestrol has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

Diethylstilbestrol and Human Carcinogenesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylstilbestrol (B1670540) (DES), a synthetic non-steroidal estrogen, was prescribed to millions of pregnant women between 1940 and 1971 to prevent pregnancy complications.[1][2] Decades of research have since unequivocally established its carcinogenic properties in humans, leading to its classification as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[3] This whitepaper provides a comprehensive technical overview of the carcinogenic properties of DES in humans, focusing on the molecular mechanisms, associated malignancies, and quantitative risk assessments. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the long-term health consequences of this potent endocrine disruptor.

Introduction: The Legacy of Diethylstilbestrol

Diethylstilbestrol is a potent synthetic estrogen that was widely used to prevent potential miscarriages.[3] Its use declined in the 1950s after studies demonstrated its ineffectiveness and was ultimately discontinued (B1498344) for use in pregnant women in 1971 after a clear link was established between in utero exposure and the development of a rare cancer, clear cell adenocarcinoma (CCA) of the vagina and cervix, in young women.[1][2] The story of DES serves as a critical case study in transplacental carcinogenesis and the long-latency effects of endocrine-disrupting chemicals. An estimated 5 to 10 million Americans, including pregnant women and their children, were exposed to DES.[3]

Carcinogenic Mechanisms of Diethylstilbestrol

The carcinogenic effects of DES are multifactorial, involving its potent estrogenic activity, metabolic activation into genotoxic intermediates, and the induction of epigenetic alterations.

Hormonal and Receptor-Mediated Activity

As a powerful estrogen receptor agonist, DES mimics the effects of endogenous estrogens.[4] Its carcinogenic potential is, in part, mediated through estrogen receptor-alpha (ERα).[5] Chronic stimulation of ERα can lead to increased cell proliferation in hormone-responsive tissues, such as the breast and reproductive tract, thereby increasing the risk of spontaneous mutations.[4] Animal models have been instrumental in elucidating these pathways, demonstrating that ERα is critical for mediating the toxicological effects of neonatal DES exposure in the reproductive tracts of both males and females.[5]

Metabolic Activation and Genotoxicity

Beyond its hormonal activity, DES can be metabolized into reactive intermediates that directly damage DNA. A key pathway involves the oxidation of DES to a quinone intermediate, which can then form adducts with DNA.[6][7] This process is considered a critical step in the initiation of DES-induced tumors.[7] Specifically, DES is metabolized to its catechol, which is then oxidized to DES-3',4'-quinone. This quinone can react with DNA to form depurinating adducts, leading to mutations if not properly repaired.[7]

Epigenetic Alterations

Emerging evidence strongly suggests that epigenetic modifications play a significant role in DES-induced carcinogenesis.[8] In utero exposure to DES has been shown to alter DNA methylation patterns and histone modifications.[5] These epigenetic changes can lead to altered gene expression, affecting developmental programming and contributing to an increased susceptibility to cancer later in life.[8] Studies have shown that neonatal DES exposure in mice alters the expression of DNA methyltransferases (DNMTs) and the methylation of genomic DNA in the uterus.[5][8]

Caption: Key mechanisms of DES-induced carcinogenesis.

Human Cancers Associated with Diethylstilbestrol Exposure

DES exposure has been linked to an increased risk of several specific cancers in different populations: women who took DES during pregnancy ("DES mothers"), their daughters who were exposed in utero ("DES daughters"), and their sons who were exposed in utero ("DES sons").

Cancers in DES Daughters

The most well-documented and dramatic consequence of DES exposure is the increased risk of clear cell adenocarcinoma (CCA) of the vagina and cervix in DES daughters.[1][9] This cancer, which is typically rare and occurs in older women, was observed in DES daughters at a much younger age.[9]

-

Clear Cell Adenocarcinoma (CCA): DES daughters have an approximately 40-fold increased risk of developing CCA of the lower genital tract compared to unexposed women.[1][9] However, the absolute risk is still low, estimated at about 1 in 1,000 DES daughters.[1] The risk for CCA remains elevated as these women age.[10][11]

-

Breast Cancer: Studies have suggested a slightly increased risk of breast cancer in DES daughters after the age of 40.[1][12] Some studies found a nearly two-fold increased risk for those aged 40 or older.[1]

-

Cervical Precancers: DES daughters have been found to be about twice as likely to have high-grade cervical cell changes (cervical intraepithelial neoplasia grade 2+).[1][12]

-

Pancreatic Cancer: A 2021 study indicated that DES daughters had approximately double the risk of pancreatic cancer compared to the general population.[1]

Cancers in DES Mothers

Women who were prescribed DES during pregnancy also face an increased risk of certain cancers.

-

Breast Cancer: Several follow-up studies have found that women who took DES at high doses during pregnancy have an increased risk of breast cancer.[9][13] The relative risk has been estimated to be modestly increased.[14]

Cancers in DES Sons

The evidence for an increased cancer risk in DES sons is less definitive.

-

Testicular Cancer: The evidence regarding testicular cancer risk in DES sons is mixed, with some studies suggesting an increased risk while others have not found a clear association.[1][15]

Quantitative Data on Cancer Risk

The following tables summarize the quantitative data on the increased cancer risks associated with DES exposure.

Table 1: Cancer Risks in DES Daughters (In Utero Exposure)

| Cancer Type | Population | Increased Risk | Notes |

| Clear Cell Adenocarcinoma (Vagina/Cervix) | DES Daughters | ~40-fold | Absolute risk is approximately 1 in 1,000.[1][9] |

| Breast Cancer | DES Daughters (after age 40) | ~2-fold | Some studies show a slightly increased risk.[1] |

| Cervical Precancers (CIN 2+) | DES Daughters | ~2-fold | Increased likelihood of high-grade cervical cell changes.[1] |

| Pancreatic Cancer | DES Daughters | ~2-fold | Based on a 2021 study.[1] |

Table 2: Cancer Risks in DES Mothers (Direct Exposure)

| Cancer Type | Population | Increased Risk | Notes |

| Breast Cancer | DES Mothers | Modestly Increased (RR ~1.27) | Particularly with high doses during pregnancy.[14] |

Table 3: Cancer Risks in DES Sons (In Utero Exposure)

| Cancer Type | Population | Increased Risk | Notes |

| Testicular Cancer | DES Sons | Inconclusive | Evidence is mixed.[1][15] |

Experimental Protocols

Detailed experimental protocols for the foundational epidemiological studies are extensive. Below is a generalized workflow representative of the cohort studies that established the link between DES and cancer.

Caption: Generalized workflow for DES cohort studies.

A key study in this field is the NCI DES Combined Cohort Study . The methodology for such a study generally involves:

-

Cohort Assembly: Identification of women who were prescribed DES during pregnancy and their offspring from medical records at multiple institutions. A comparison group of unexposed mother-offspring pairs is also identified.

-

Exposure Assessment: Confirmation of DES exposure through review of prenatal records, including information on dosage and timing of exposure.

-

Follow-up: Long-term follow-up of cohort members through mailed questionnaires to collect data on health outcomes, including cancer diagnoses, and lifestyle factors.

-

Outcome Verification: Verification of self-reported cancer diagnoses through review of medical records and pathology reports, and by linkage to state and national cancer registries.

-

Statistical Analysis: Calculation of standardized incidence ratios (SIRs) by comparing cancer rates in the exposed cohort to those in the general population. Hazard ratios (HRs) are calculated to compare risks between the exposed and unexposed groups within the cohort, adjusting for potential confounding factors.

Conclusion and Future Directions

The carcinogenic properties of diethylstilbestrol in humans are well-established, with a clear causal link to several types of cancer, most notably clear cell adenocarcinoma of the vagina and cervix in women exposed in utero. The mechanisms underlying DES carcinogenicity are complex, involving hormonal, genotoxic, and epigenetic pathways. The long latency period for some DES-related cancers underscores the importance of continued long-term follow-up of exposed individuals.

For researchers and drug development professionals, the legacy of DES provides critical lessons in developmental toxicology and the potential for long-term adverse effects of endocrine-disrupting compounds. Future research should continue to investigate the multigenerational effects of DES exposure, as some animal studies suggest that adverse health outcomes may be transmitted to subsequent generations.[16] A deeper understanding of the epigenetic mechanisms involved in DES-induced carcinogenesis may also lead to the identification of biomarkers for risk assessment and potential strategies for intervention.

References

- 1. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]

- 2. DES Exposure: Questions and Answers | American Cancer Society [cancer.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. bcpp.org [bcpp.org]

- 5. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of diethylstilbestrol carcinogenicity as studied with the fluorinated analogue E-3',3",5',5"-tetrafluorodiethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]

- 9. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cancer risk after in utero exposure to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Risk of clear-cell adenocarcinoma of the vagina and cervix among US women with potential exposure to diethylstilbestrol in utero - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Long-term cancer risk in women given diethylstilbestrol (DES) during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

Endocrine-Disrupting Effects of Prenatal Diethylstilbestrol (DES) Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endocrine-disrupting effects of prenatal exposure to diethylstilbestrol (B1670540) (DES), a potent synthetic estrogen. It synthesizes key findings on the molecular mechanisms, health consequences, and experimental methodologies used to study this compound. Quantitative data on adverse outcomes are presented in structured tables for comparative analysis. Detailed experimental protocols for critical assays and diagrams of implicated signaling pathways are provided to facilitate further research in this area. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating endocrine disruption and its long-term health implications.

Introduction

Diethylstilbestrol (DES) is a nonsteroidal synthetic estrogen that was prescribed to millions of pregnant women between the 1940s and 1971 to prevent miscarriages and other pregnancy complications.[1] However, it was later discovered to be a potent teratogen and endocrine disruptor, causing a range of adverse health effects in the offspring of exposed mothers, commonly referred to as DES daughters and DES sons.[2][3][4] The legacy of DES exposure extends to subsequent generations, highlighting the potential for transgenerational epigenetic inheritance of environmental exposures.[5][6] This guide delves into the molecular underpinnings of DES-induced endocrine disruption, the associated health risks, and the experimental approaches to study these effects.

Health Consequences of Prenatal DES Exposure

Prenatal DES exposure is associated with a wide spectrum of adverse health outcomes, affecting the reproductive, endocrine, and immune systems. The effects are observed in both the directly exposed individuals (F1 generation) and, in some cases, their descendants (F2 and F3 generations).

Effects in DES Daughters (F1 Generation)

DES daughters exhibit a significantly increased risk for various reproductive tract abnormalities, infertility, adverse pregnancy outcomes, and certain types of cancer.[5]

Table 1: Adverse Health Outcomes in DES Daughters

| Health Outcome | Risk in DES Daughters | Risk in Unexposed Women | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation(s) |

| Reproductive Tract Abnormalities | |||||

| Vaginal Adenosis | High prevalence | Rare | - | - | [7] |

| T-shaped Uterus | Increased prevalence | Rare | - | - | |

| Infertility | 33% | 14% | - | - | |

| Adverse Pregnancy Outcomes | |||||

| Spontaneous Abortion | 20% (first pregnancy) | 10% | 2.00 | 1.54–2.60 | [8] |

| Ectopic Pregnancy | Increased risk | - | 3.84 | 2.26–6.54 | [8] |

| Preterm Delivery | 20% | 8% | 2.93 | 2.23–3.86 | [8] |

| Stillbirth | 8.9% | 2.6% | - | - | [5] |

| Cancer | |||||

| Clear Cell Adenocarcinoma (Vagina/Cervix) | ~1 in 1,000 | Extremely rare | ~40-fold increase | - | |

| Breast Cancer (after age 40) | Increased risk | - | ~2.0 | - | [2] |

| Cervical Intraepithelial Neoplasia (CIN2+) | Increased risk | - | - | - |

Effects in DES Sons (F1 Generation)

While less studied than DES daughters, DES sons also experience an increased risk of certain reproductive tract abnormalities.

Table 2: Adverse Health Outcomes in DES Sons

| Health Outcome | Risk in DES Sons | Risk in Unexposed Men | Citation(s) |

| Epididymal Cysts | 21%–31% | 5%–8% | [8] |

| Cryptorchidism (Undescended Testicles) | Increased risk | - | [3] |

| Hypospadias | Increased risk | - | [4] |

| Microphallus | Increased risk | - | [3] |

Transgenerational Effects (F2 and F3 Generations)

Evidence from both human and animal studies suggests that the effects of prenatal DES exposure can be passed down to subsequent generations.[5][9]

Table 3: Potential Health Outcomes in DES Grandchildren (F2 Generation)

| Health Outcome | Observation | Citation(s) |

| DES Granddaughters | ||

| Menstrual Irregularities | Increased risk (PR: 1.32) | [9] |

| Amenorrhea | Increased risk (PR: 1.26) | [9] |

| Preterm Delivery | Increased risk (RR: 1.54) | [9] |

| DES Grandsons | ||

| Hypospadias | Increased incidence |

Molecular Mechanisms of DES-Induced Endocrine Disruption

Prenatal DES exposure disrupts normal development by interfering with crucial signaling pathways and inducing lasting epigenetic changes.

Disruption of Estrogen Receptor Signaling

DES, as a potent synthetic estrogen, binds to and activates estrogen receptors (ERα and ERβ), leading to inappropriate gene expression during critical developmental windows.[1] This aberrant activation of ERα is a key mediator of DES-induced toxicity in the reproductive tract.[10][11]

Alterations in Developmental Gene Expression

Prenatal DES exposure leads to the deregulation of key developmental genes, including the Hox and Wnt gene families, which are essential for the proper patterning and differentiation of the reproductive tract.[1][12]

-

Hox Genes: DES has been shown to cause posterior shifts in the expression of Hox genes, such as Hoxa9, Hoxa10, and Hoxa11, leading to homeotic transformations of reproductive tract structures.[13] For example, DES can induce HOXA10 expression in cervical cells to levels approximately twofold higher than estradiol (B170435).[13]

-

Wnt Genes: The expression of Wnt7a, a crucial signaling molecule for female reproductive tract development, is transiently disrupted by DES exposure.[14][15] This disruption is considered a key event leading to many of the DES-induced phenotypes.

Epigenetic Modifications

A crucial mechanism underlying the long-lasting and potentially transgenerational effects of DES is the alteration of the epigenome. These changes, which include DNA methylation and histone modifications, can permanently alter gene expression patterns without changing the underlying DNA sequence.[16][17]

-

DNA Methylation: Prenatal DES exposure has been linked to changes in DNA methylation patterns of specific genes. For instance, DES can induce hypermethylation of the Hoxa10 gene promoter in the developing uterus.[5] Studies in humans have also found associations between in utero DES exposure and differential DNA methylation in certain genes in the blood.[18]

-

Histone Modifications: DES exposure can also alter histone modifications. For example, in utero exposure to DES in mice has been shown to increase the expression of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, in mammary tissue.[19]

Experimental Protocols

Investigating the endocrine-disrupting effects of DES requires a range of experimental techniques, from in vivo animal models to in vitro molecular assays.

Mouse Model of Prenatal DES Exposure

The mouse model has been instrumental in replicating and predicting the adverse health outcomes observed in humans exposed to DES in utero.[3][20]

Protocol:

-

Animal Selection: Use a suitable mouse strain, such as CD-1, which has been shown to be sensitive to the effects of DES.[7]

-

Time-Mating: House female mice with males and check for vaginal plugs daily to establish day 0 of gestation.

-

DES Administration: Prepare a stock solution of DES in a suitable vehicle, such as corn oil. From days 9 to 16 of gestation, administer DES to pregnant dams via subcutaneous injection at a dose range of 0.01 to 100 µg/kg/day.[21][22] Control animals should receive vehicle only.

-

Offspring Analysis: Euthanize offspring at various time points (e.g., neonatal, pubertal, adult) for tissue collection and analysis.

-

Histopathological Analysis: Collect reproductive tract tissues (uterus, vagina, ovaries, testes, epididymis), fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation.[22]

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a compound, such as DES, for the estrogen receptor compared to the natural ligand, 17β-estradiol.[23]

Protocol:

-

Preparation of Uterine Cytosol:

-

Harvest uteri from ovariectomized female rats (7-10 days post-ovariectomy).

-

Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.

-

Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the uterine cytosol containing the estrogen receptors.[23]

-

-

Binding Assay:

-

In assay tubes, combine the uterine cytosol (50-100 µg protein), a fixed concentration of radiolabeled estradiol ([³H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the competitor compound (DES).

-

Incubate the mixture to allow for competitive binding.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite (HAP) precipitation.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of [³H]-E2 binding against the log concentration of the competitor.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the maximum [³H]-E2 binding.[23]

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the expression levels of specific genes of interest, such as Hox and Wnt genes, in tissues from DES-exposed and control animals.[16]

Protocol:

-

RNA Extraction: Isolate total RNA from the tissue of interest (e.g., uterus) using a standard method such as TRIzol reagent or a commercial kit.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare a reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in DES-treated samples to control samples.

DNA Methylation Analysis by Bisulfite Sequencing

Bisulfite sequencing is a gold-standard method to determine the methylation status of individual CpG sites within a specific gene promoter or region of interest.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the tissue or cells of interest.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region.

-

Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

-

Data Analysis: Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to the number of thymines (converted from unmethylated cytosines).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the binding sites of specific proteins, such as transcription factors or modified histones, on DNA.[24][25]

Protocol:

-

Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate DNA fragments of a desired size (typically 200-1000 bp).

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ERα, H3K27me3).

-

Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[24]

Conclusion

Prenatal DES exposure serves as a stark paradigm for the profound and lasting effects of endocrine-disrupting chemicals on human health. The extensive research on DES has provided invaluable insights into the molecular mechanisms of endocrine disruption, including the critical roles of estrogen receptor signaling, developmental gene regulation, and epigenetic modifications. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into the complex interplay between environmental exposures, developmental programming, and disease susceptibility. Continued research in this area is essential for understanding the full spectrum of risks associated with endocrine disruptors and for developing effective strategies for prevention and intervention.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylstilbestrol (DES) Exposure and Cancer - NCI [cancer.gov]

- 3. Animal models of prenatal exposure to diethylstilboestrol [diethylstilbestrol.co.uk]

- 4. Prenatal exposure to diethylstilbestrol and long-term impact on the breast and reproductive tract in humans and mice | Journal of Developmental Origins of Health and Disease | Cambridge Core [cambridge.org]

- 5. Prenatal exposure to diethylstilbestrol has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenatal exposure to diethylstilbestrol in mice: toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Log In - CCR Wiki-Public [ccrod.cancer.gov]

- 8. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reproductive and Hormone-Related Outcomes in Women whose Mothers were Exposed in utero to Diethylstilbestrol (DES): A Report from the US National Cancer Institute DES Third Generation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diethylstilbestrol DES and Epigenetics Studies [diethylstilbestrol.co.uk]

- 11. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 12. Fetal exposure to DES results in de-regulation of Wnt7a during uterine morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In utero diethylstilbestrol (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DES Prenatal Exposure and Genomic Imprinting - Diethylstilbestrol DES [diethylstilbestrol.co.uk]

- 15. Wnt7a disruption: key event leading to the DES phenotypes and cancers [diethylstilbestrol.co.uk]

- 16. Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DES increases breast cancer risk in both exposed mothers and their daughters [diethylstilbestrol.co.uk]

- 18. In Utero Exposure to Diethylstilbestrol and Blood DNA Methylation in Adult Women: Results from a Meta-analysis of Two Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benign and Malignant Outcomes in the Offspring of Females Exposed In Utero to Diethylstilbestrol (DES): An Update from the NCI Third Generation Study [mdpi.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Reduced fertility in female mice exposed transplacentally to diethylstilbestrol (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prenatal diethylstilbestrol exposure in the mouse: effects on ovarian histology and steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 25. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

The Endocrine Disruptor Diethylstilbestrol: A Technical Guide to its Impact on Reproductive Tract Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and morphological consequences of Diethylstilbestrol (B1670540) (DES) exposure on the developing reproductive tract. DES, a potent synthetic non-steroidal estrogen, has been extensively studied as a model endocrine disruptor, revealing critical insights into the hormonal regulation of reproductive organogenesis. Its administration during critical developmental windows has been shown to induce a range of abnormalities, from macroscopic structural changes to altered gene expression and signaling pathways. This document summarizes key quantitative findings, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for the scientific community.

Molecular Mechanisms of DES Action

Diethylstilbestrol exerts its effects primarily by mimicking endogenous estrogens and binding to estrogen receptors (ERs), specifically ERα and ERβ.[1] This interaction triggers a cascade of molecular events that disrupt normal developmental programming. The binding of DES to ERs leads to the translocation of the receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.[1][2] The potency of DES as an estrogenic compound results in an exaggerated and prolonged activation of these pathways, leading to aberrant cellular responses.[1]

Furthermore, DES is known to induce epigenetic modifications, including altered DNA methylation patterns in the promoter regions of estrogen-responsive genes.[2][3] This "estrogen imprinting" can lead to persistent changes in gene expression that are maintained even in the absence of continued exposure, contributing to the long-term and transgenerational effects of DES.[3]

Impact on Key Signaling Pathways

The developmental programming of the female reproductive tract is orchestrated by a complex interplay of signaling molecules. DES has been shown to significantly perturb these pathways, most notably the Hox and Wnt signaling cascades, which are crucial for patterning and differentiation of the Müllerian ducts.

Disruption of Hox Gene Expression

Hox genes are a family of transcription factors that play a fundamental role in establishing the positional identity of structures along the anteroposterior axis of the developing reproductive tract.[4] In utero exposure to DES leads to significant alterations in the spatial and temporal expression of these genes.[4][5][6] A key finding is the posterior shift in the expression domains of several Hox genes.[4][5] For instance, Hoxa9, typically expressed in the fallopian tubes, is ectopically expressed in the uterus of DES-exposed mice.[5] Concurrently, the expression of Hoxa10 and Hoxa11, which are essential for proper uterine development, is often repressed or shifted caudally.[3][5] These alterations in Hox gene expression are a direct molecular mechanism underlying the homeotic transformations and anatomical abnormalities observed in the reproductive tracts of DES-exposed individuals.[4]

Interference with Wnt Signaling

The Wnt signaling pathway is critical for the development and differentiation of the Müllerian duct epithelium and stroma.[3][7] DES exposure has been shown to inhibit the expression of Wnt7a, a key signaling molecule expressed in the Müllerian duct epithelium.[2][3] The downregulation of Wnt7a has cascading effects, leading to the repression of its downstream targets, including Hoxa10 and Wnt5a, in the uterine mesenchyme.[2] This disruption of the Wnt signaling cascade contributes to improper cell specification, disorganization of uterine smooth muscle, and the development of uterine abnormalities.[2]

Quantitative Data on DES-Induced Abnormalities

Exposure to DES during critical periods of reproductive tract development leads to a range of quantifiable morphological and cellular changes.

Anatomical Abnormalities in Women

Hysterosalpingography (HSG) studies in women exposed to DES in utero have revealed significant alterations in the dimensions of the upper genital tract compared to unexposed controls.[8]

| Anatomical Parameter | DES-Exposed (mean ± SE) | Control (mean ± SE) | P-value |

| Endometrial Cavity Area (sq mm) | 323.23 ± 32.13 | 626.56 ± 52.75 | < 0.01 |

| Upper Uterine Segment Length (mm) | 28.80 ± 1.11 | 38.03 ± 1.81 | < 0.01 |

| Widest Diameter of Endocervical Canal (mm) | 3.78 ± 0.40 | 9.39 ± 0.60 | < 0.01 |

| Table 1: Hysterosalpingographic measurements in DES-exposed and control women. Data from Kaufman et al.[8] |

Gene Expression Changes in Animal Models

Studies in mice have quantified the changes in gene expression in the developing Müllerian duct following in utero DES exposure. Microarray analysis has identified a large number of genes that are either upregulated or downregulated in different regions of the reproductive tract.[9]

| Reproductive Tract Region | Upregulated Genes | Downregulated Genes |

| Oviduct | 387 | 177 |

| Uterus | 387 | 172 |

| Vagina | 225 | 75 |

| Table 2: Number of differentially expressed genes in the Müllerian duct of mouse fetuses exposed to DES. Data from Suzuki et al.[9] |

Furthermore, in human uterine and cervical cell cultures, DES has been shown to induce HOXA9 and HOXA10 gene expression to levels approximately twofold higher than that induced by estradiol.[4]

Experimental Protocols

The following are summaries of common experimental methodologies used to study the effects of DES on reproductive tract development.

In Utero Exposure in Mice

A widely used model involves the administration of DES to pregnant mice during specific gestational windows critical for Müllerian duct development.

-

Animal Model: Timed-pregnant mice (e.g., CD-1 strain).[10]

-

DES Administration: Subcutaneous injection of DES dissolved in a vehicle (e.g., sesame oil) to the dam.

-

Dosing Regimen: Doses can range from 0.01 to 100 µg/kg/day.[10]

-

Exposure Window: Typically administered on gestational days 9 through 16, a critical period for Müllerian duct differentiation.[10]

-

Analysis: Female offspring are sacrificed at various postnatal time points for analysis of reproductive tract morphology, histology, and gene expression.

Organ Culture and Grafting

To study the direct effects of DES on human reproductive tract tissues, an in vivo grafting model has been developed.[11]

-

Tissue Source: Human embryonic and fetal female genital tracts (5-17 weeks post-fertilization).

-

Grafting: Tissues are grown as grafts under the kidney capsule of athymic (nude) female mice.

-

DES Treatment: The host nude mice are treated with DES.

-

Duration: Grafts are grown for 1-3 months.

-

Analysis: Grafts are retrieved and analyzed for morphological and histological changes compared to grafts in untreated hosts.

Conclusion

Diethylstilbestrol serves as a powerful tool for understanding the profound and lasting impact of endocrine disruption on reproductive tract development. The disruption of key signaling pathways, particularly Hox and Wnt, provides a molecular basis for the observed anatomical and functional abnormalities. The quantitative data and experimental protocols outlined in this guide offer a foundation for further research into the mechanisms of endocrine disruption and the development of potential therapeutic or preventative strategies. The continued study of DES and its effects remains critical for assessing the risks of other environmental estrogens and protecting reproductive health.

References

- 1. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 2. The Effects of Diethylstilbestrol on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. Diethylstilbestrol Gene Changes and Proposed Mechanisms of Action [diethylstilbestrol.co.uk]

- 4. In utero diethylstilbestrol (DES) exposure alters Hox gene expression in the developing müllerian system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine Disruptors Affect Developmental Programming of HOX Gene Expression [diethylstilbestrol.co.uk]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Exposure to Diethylstilbestrol during Sensitive Life Stages: A legacy of heritable health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethylstilbestrol-induced upper genital tract abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression change in the Müllerian duct of the mouse fetus exposed to diethylstilbestrol in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced fertility in female mice exposed transplacentally to diethylstilbestrol (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental study of the effect of diethylstilbestrol on the development of the human female reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Diethylstilbestrol Studies: A Technical Analysis of Pregnancy Complications

For Immediate Release

A comprehensive review of early clinical studies on diethylstilbestrol (B1670540) (DES) reveals a stark contrast between initial hopes for preventing pregnancy complications and the eventual discovery of its significant adverse effects. This technical guide synthesizes the available quantitative data, details the experimental protocols of key early investigations, and visually represents the understood signaling pathways through which DES exerts its detrimental effects. The following information is intended for researchers, scientists, and drug development professionals to provide a detailed understanding of the foundational research that ultimately led to the cessation of DES use in pregnant women.

Data Presentation: Summary of Early Clinical Trial Outcomes

The initial promotion of diethylstilbestrol for use in pregnancy was largely based on uncontrolled observational studies. However, subsequent well-controlled clinical trials in the 1950s failed to demonstrate efficacy and, in fact, suggested an increase in certain pregnancy complications.

The Dieckmann Clinical Trial (University of Chicago, 1953)

One of the most significant early controlled studies was a randomized, double-blind, placebo-controlled trial conducted by Dr. William J. Dieckmann and his colleagues at the University of Chicago. This study aimed to determine the therapeutic value of DES in preventing complications of pregnancy. While the full original publication with complete datasets is not widely available, subsequent reports and analyses of the study involving over 1,600 pregnant women indicated that DES was ineffective in reducing the incidence of spontaneous abortion, premature birth, and postmaturity.[1][2] Critically, some findings suggested that the DES-treated group experienced a higher rate of miscarriages and premature labor.[1] One secondary source reported that the study found twice as many miscarriages and small babies among the mothers treated with DES.[3]

| Outcome | DES-Treated Group | Placebo-Controlled Group |

| Spontaneous Abortion | No significant reduction; suggested increase | Baseline |

| Premature Birth | No significant reduction; suggested increase | Baseline |

| Postmaturity | No significant effect | Baseline |

| Table 1: Summary of Qualitative Outcomes from the Dieckmann Clinical Trial (1953). Note: Specific quantitative data from the original publication is not readily available in public databases. |

The Tulane University Study (1950s)

Another controlled study conducted at Tulane University in the 1950s yielded similar concerning results. Researchers found that women treated with DES had a higher incidence of miscarriages and premature births compared to the control group, whose participants had larger and healthier babies.[3]

| Outcome | DES-Treated Group | Control Group |

| Miscarriages | Increased Incidence | Baseline |

| Premature Births | Increased Incidence | Baseline |

| Infant Health | Smaller Babies | Bigger, Healthier Babies |

| Table 2: Summary of Qualitative Outcomes from the Tulane University Study (1950s). Note: Specific quantitative data from the original publication is not readily available in public databases. |

The Smith and Smith Observational Studies (Harvard University, late 1940s)

In contrast to the later controlled trials, the early work of Drs. Olive and George Smith at Harvard University, which was largely observational and lacked a concurrent control group, suggested that DES was effective in preventing a variety of pregnancy complications.[3] Their research, however, has been criticized for its lack of rigorous controls.

Experimental Protocols of Key Studies

Dieckmann Clinical Trial (1953)

-

Study Design: Randomized, placebo-controlled, double-blind clinical trial.[1]

-

Participants: Over 1,600 pregnant women at the University of Chicago's Lying-In Hospital.[3]

-

Intervention: One group of participants received diethylstilbestrol, while the other group received a placebo.

-

Blinding: Neither the patients nor the clinicians knew which treatment was being administered.

-

Primary Outcomes: The study was designed to assess the effectiveness of DES in preventing pregnancy complications such as spontaneous abortion, prematurity, and postmaturity.[1]

Herbst and Scully Case-Control Study (1971)